molecular formula C10H10O3 B1316715 Methyl 3-acetylbenzoate CAS No. 21860-07-1

Methyl 3-acetylbenzoate

Cat. No. B1316715
Key on ui cas rn: 21860-07-1
M. Wt: 178.18 g/mol
InChI Key: NCNUIUIDKJSGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022206B2

Procedure details

General Procedure EE: Into the EtOH (70 ml) solution of methyl-3-acetylbenzoate (771 mg, 3.98 mmol) was added sodium borohydride (232 mg, 6.09 mmol). The mixture was stirred at rt under an atmosphere of nitrogen for one hour. After that time, the mixture was quenched with saturated NH4Cl followed by water, extracted with EtOAc (3×50 ml). The extracts were washed with water (50 ml), brine (50 ml), dried over MgSO4. After concentrated in vacuo, a beige oil (6269-42, 700 mg) was obtained. It was purified by chromatography on silica gel (25 g) eluting with 20% (200 ml), 30% (200 ml) and 40% EtOAc/hexane (200 ml) to give the title compound as a colorless oil (504 mg, 67% yield). TLC: Rf=0.41 (eluting with 30% EtOAc/hexane). 1H NMR (400 MHz, CDCl3): δ=1.52 (d, J=6.4 Hz, 3H), 1.89 (d, J=4.0 Hz, 1H), 3.92 (s, 3H), 4.93-5.01 (m, 1H), 7.43 (t, J=8.0 Hz, 1H), 7.59 (md, J=8.0 Hz, 1H), 7.95 (td, J=1.6 & 8.0 Hz, 1H), 8.03-8.05 (m, 1H). MS (ES+): m/z 181.19 [MH+]. HPLC: tR=2.51 min (polar—5 min, ZQ3).
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:12])[CH3:11])[CH:5]=1.[BH4-].[Na+]>CCO>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([OH:12])[CH3:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
771 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C(C)=O)=O
Name
Quantity
232 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt under an atmosphere of nitrogen for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
The extracts were washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
a beige oil (6269-42, 700 mg) was obtained
CUSTOM
Type
CUSTOM
Details
It was purified by chromatography on silica gel (25 g)
WASH
Type
WASH
Details
eluting with 20% (200 ml), 30% (200 ml) and 40% EtOAc/hexane (200 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 504 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.